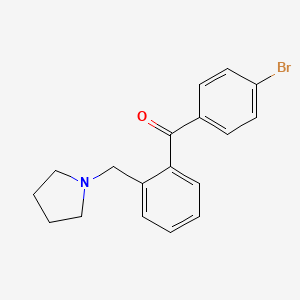

4'-Bromo-2-pyrrolidinomethyl benzophenone

Description

4'-Bromo-2-pyrrolidinomethyl benzophenone (CAS 898774-47-5) is a benzophenone derivative with the molecular formula C₁₈H₁₈BrNO and a molecular weight of 344.25 g/mol . Its structure features a pyrrolidine ring attached via a methylene bridge to the benzophenone core, with a bromine substituent at the 4'-position of the aromatic ring. This compound is primarily utilized in pharmaceutical research and organic synthesis, where its hydrophobic and electron-deficient benzophenone core enables applications in photopolymerization and as a precursor for bioactive molecules .

Propriétés

IUPAC Name |

(4-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHLIQFILLKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643645 | |

| Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-47-5 | |

| Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 4’-Bromo-2-pyrrolidinomethyl benzophenone are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Bromo-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the benzophenone moiety.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the benzophenone moiety.

Applications De Recherche Scientifique

4’-Bromo-2-pyrrolidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of 4’-Bromo-2-pyrrolidinomethyl benzophenone in medical applications involves its interaction with molecular targets and pathways involved in cancer cell proliferation. The compound is believed to interfere with specific signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

a) 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl Benzophenone (CAS 898774-69-1)

- Molecular Formula: C₁₈H₁₇BrFNO

- Molecular Weight : 362.24 g/mol

- Key Difference: Introduction of a fluorine atom at the 3'-position increases hydrophobicity (XLogP3 = 4.4 vs. 4.3 for the non-fluorinated analogue) and may enhance metabolic stability in drug design .

b) 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) Benzophenone (CAS 898783-25-0)

- Molecular Formula : C₁₉H₂₀BrFN₂O

- Molecular Weight : 391.28 g/mol

- Key Difference: Replacement of pyrrolidine with a 4-methylpiperazine group introduces additional hydrogen-bonding capacity (H-bond acceptors = 4 vs.

Heterocyclic Group Modifications

a) 4'-Bromo-3'-fluoro-2-piperidinomethyl Benzophenone (CAS 898773-39-2)

- Molecular Formula: C₁₉H₁₉BrFNO

- Molecular Weight : 376.26 g/mol

- Key Difference : Substitution of pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases molecular volume and reduces ring strain, which may influence pharmacokinetic properties such as absorption and half-life .

b) 4-Bromo-2-fluoro-4'-thiomorpholinomethyl Benzophenone

Positional Isomerism

Compounds such as 4-bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone (CAS 898774-85-1) and 4-bromo-3-fluoro-3'-piperidinomethyl benzophenone (CAS 898793-24-3) demonstrate that the position of halogen and heterocyclic substituents significantly impacts bioactivity. For example:

- Antibacterial Activity: Diphenyl-substituted benzophenones (e.g., A11–15 in ) exhibit MIC values of 0.5–8 µg/mL against Gram-positive bacteria, outperforming mono-substituted benzophenones (MIC > 32 µg/mL) due to enhanced hydrophobicity .

Data Tables

Table 1. Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | H-Bond Acceptors |

|---|---|---|---|---|---|

| 4'-Bromo-2-pyrrolidinomethyl benzophenone | 898774-47-5 | C₁₈H₁₈BrNO | 344.25 | 4.3 | 3 |

| 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone | 898774-69-1 | C₁₈H₁₇BrFNO | 362.24 | 4.4 | 3 |

| 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | 898783-25-0 | C₁₉H₂₀BrFN₂O | 391.28 | 3.7 | 4 |

| 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | 898773-39-2 | C₁₉H₁₉BrFNO | 376.26 | N/A | 3 |

Activité Biologique

4'-Bromo-2-pyrrolidinomethyl benzophenone is a synthetic organic compound recognized for its diverse biological activities. This compound belongs to the class of benzophenones, which are known for their structural diversity and pharmacological potential. The presence of a bromine atom and a pyrrolidinomethyl group enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula: C_{18}H_{18}BrN O

- Molecular Weight: Approximately 344.25 g/mol

- Structural Features: The compound features a bromine atom at the para position of the benzophenone structure, contributing to its unique properties and reactivity.

Research indicates that 4'-Bromo-2-pyrrolidinomethyl benzophenone interacts with specific enzymes or receptors, modulating their activity. This interaction can alter various biological processes, making it a candidate for pharmacological research and therapeutic applications. The compound's mechanism typically involves:

- Binding to protein targets, influencing their activity.

- Potential modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that 4'-Bromo-2-pyrrolidinomethyl benzophenone exhibits antimicrobial effects, making it a candidate for developing new antimicrobial agents. Its structure allows it to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects, particularly in relation to Alzheimer's disease. Computational studies have proposed that derivatives of benzophenones can inhibit presenilin proteins, which are crucial in amyloid-beta production linked to neurodegeneration .

Study 1: Antimicrobial Evaluation

A study conducted on various benzophenone derivatives, including 4'-Bromo-2-pyrrolidinomethyl benzophenone, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.

Study 2: Anticancer Mechanisms

In vitro assays using cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis. Flow cytometry analysis showed increased sub-G1 populations in treated cells, suggesting DNA fragmentation typical of apoptotic cells.

Study 3: Neuroprotective Potential

Molecular docking studies highlighted the ability of 4'-Bromo-2-pyrrolidinomethyl benzophenone to bind effectively to presenilin proteins. This interaction may reduce amyloid precursor protein processing, thereby decreasing amyloid-beta accumulation .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4'-Bromo-2-pyrrolidinomethyl benzophenone | Antimicrobial, Anticancer, Neuroprotective | 344.25 | Bromine and pyrrolidinomethyl groups |

| Combretastatin A-4 | Antiangiogenic | Varies | Known for targeting vascular endothelial growth |

| Benzophenone-3 | UV filter; potential endocrine disruptor | 228.25 | Commonly used in sunscreens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.